

7-Bromoquinoline-4-carbohydrazide: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name:	7-Bromoquinoline-4-carbohydrazide
CAS No.:	220844-66-6
Cat. No.:	B11857667

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This in-depth technical guide provides a comprehensive overview of **7-Bromoquinoline-4-carbohydrazide**, a heterocyclic compound of significant interest to researchers and drug development professionals. This document delves into its core molecular identifiers, a detailed synthetic pathway, and its potential applications in medicinal chemistry, grounded in established scientific literature.

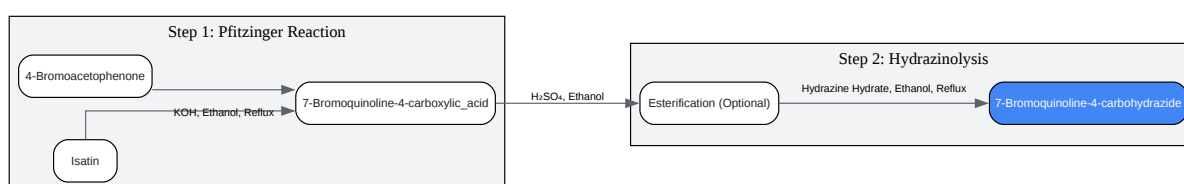
Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental molecular identifiers. These data points are crucial for database searches, analytical characterization, and computational modeling.

Identifier	Value	Source
CAS Number	220844-66-6	
Molecular Formula	C ₁₀ H ₈ BrN ₃ O	
Molecular Weight	266.09 g/mol	
IUPAC Name	7-bromoquinoline-4-carbohydrazide	
SMILES	O=C(C1=CC=NC2=CC(Br)=C C=C12)NN	

Synthesis Pathway and Experimental Protocol

The synthesis of **7-Bromoquinoline-4-carbohydrazide** is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 7-bromoquinoline-4-carboxylic acid, followed by its conversion to the target carbohydrazide. This approach is well-documented for analogous quinoline-4-carbohydrazide derivatives and offers a reliable and reproducible methodology.[1][2]



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Caption: Synthetic pathway for **7-Bromoquinoline-4-carbohydrazide**.

Part 1: Synthesis of 7-Bromoquinoline-4-carboxylic Acid

The Pfitzinger reaction provides a classic and efficient method for the synthesis of quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a base.

Experimental Protocol:

- To a solution of isatin and 4-bromoacetophenone in absolute ethanol, add a strong base such as potassium hydroxide.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 7-bromoquinoline-4-carboxylic acid.
- Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the purified product.

Part 2: Synthesis of 7-Bromoquinoline-4-carbohydrazide

The conversion of the carboxylic acid to the carbohydrazide is typically achieved via an intermediate ester, followed by reaction with hydrazine hydrate.[1][2]

Experimental Protocol:

- (Optional but recommended for higher purity) Convert the 7-bromoquinoline-4-carboxylic acid to its corresponding ethyl or methyl ester by refluxing in the respective alcohol with a catalytic amount of concentrated sulfuric acid.
- Dissolve the 7-bromoquinoline-4-carboxylic acid or its ester in absolute ethanol.
- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature, which should induce the precipitation of the **7-Bromoquinoline-4-carbohydrazide**.

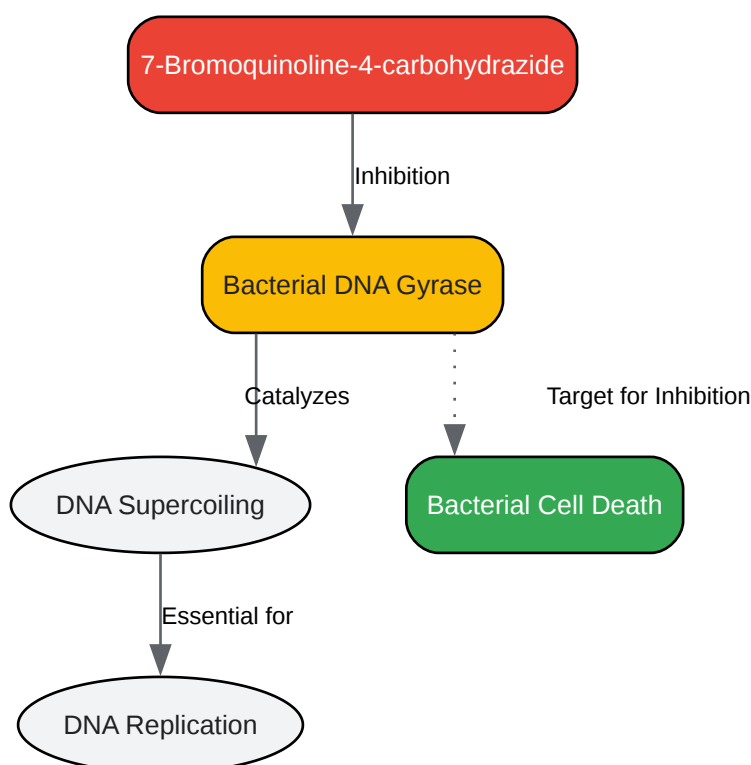
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

Potential Applications in Drug Discovery

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3][4] The carbonylhydrazone moiety is also a known pharmacophore that can participate in various biological interactions. The combination of these two in **7-Bromoquinoline-4-carbonylhydrazone** suggests significant potential for drug discovery applications, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of quinoline-4-carbonylhydrazone have shown promise as antimicrobial agents.[1][2][5] The proposed mechanism of action for some of these compounds involves the inhibition of microbial DNA gyrase, an essential enzyme for bacterial replication.[1][2]



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Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Prepare a stock solution of **7-Bromoquinoline-4-carbohydrazide** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
- Inoculate each well with a standardized suspension of the test bacterium (e.g., *Staphylococcus aureus* or *Escherichia coli*).
- Include positive (bacterium with no compound) and negative (medium only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Anticancer Activity

Numerous brominated quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7] The mechanisms of action are often multifactorial and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **7-Bromoquinoline-4-carbohydrazide** for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

- Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

7-Bromoquinoline-4-carbohydrazide is a synthetically accessible compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural similarity to compounds with known antimicrobial and anticancer activities makes it a compelling candidate for screening and lead optimization programs. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate the biological properties of this promising heterocyclic molecule.

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